molecular formula C20H15N3O4S B5366119 3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5366119
M. Wt: 393.4 g/mol
InChI Key: USMHUBOMSOVHEP-OQLLNIDSSA-N
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Description

3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as DMTA, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of pro-inflammatory cytokine production. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, including further investigation of its mechanism of action and potential therapeutic applications in various diseases. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Overall, the study of this compound has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-amine, followed by the reaction of the resulting intermediate with acrylonitrile. The final product can be purified through column chromatography to obtain a high yield and purity.

Scientific Research Applications

3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-18-8-4-6-14(19(18)27-2)9-15(11-21)20-22-17(12-28-20)13-5-3-7-16(10-13)23(24)25/h3-10,12H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMHUBOMSOVHEP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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